(2,4,6-trimethylpyridin-3-yl)boronic Acid

概要

説明

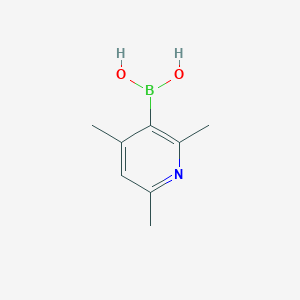

(2,4,6-trimethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, featuring three methyl groups at the 2, 4, and 6 positions, and a boronic acid group at the 3 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-trimethylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2,4,6-trimethyl-3-bromopyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Types of Reactions

(2,4,6-trimethylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

Suzuki-Miyaura Coupling: Biphenyl derivatives and other complex organic molecules.

Oxidation: Alcohols and ketones.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (2,4,6-trimethylpyridin-3-yl)boronic acid is in cross-coupling reactions, especially the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound acts as a boronate ester that can be coupled with aryl halides to produce biaryl compounds, which are essential in pharmaceuticals and materials science .

Table 1: Summary of Cross-Coupling Applications

Mechanistic Insights

The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. The choice of base and palladium catalyst significantly influences the reaction's efficiency . Recent studies have highlighted the use of MIDA (N-methyliminodiacetic acid) boronates to facilitate slow-release cross-coupling reactions, enhancing stability and reactivity under ambient conditions .

Medicinal Chemistry

Pharmacological Applications

Boronic acids have gained attention for their biological activities, including anticancer and antibacterial properties. This compound derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents. Notably, modifications using boronic acids can enhance selectivity and pharmacokinetic properties of bioactive molecules .

Case Studies in Drug Development

- Bortezomib : The first boronic acid-containing drug approved for multiple myeloma treatment; it serves as a proteasome inhibitor .

- Ixazomib and Vaborbactam : These drugs illustrate the therapeutic potential of boronic acids in treating various cancers and infections by inhibiting specific enzymes involved in disease progression .

Table 2: Overview of Boronic Acid Derivatives in Medicine

| Compound Name | Application Area | Mechanism of Action | Approval Year |

|---|---|---|---|

| Bortezomib | Multiple Myeloma | Proteasome inhibition | 2003 |

| Ixazomib | Multiple Myeloma | Proteasome inhibition | 2015 |

| Vaborbactam | Infections | β-lactamase inhibition | 2017 |

Material Science

Polymer Chemistry

In material science, this compound is used to synthesize novel polymers and gels with enhanced mechanical properties. Its incorporation into polymer structures can improve rheological characteristics and photophysical properties . This has implications for developing advanced materials with specific functionalities.

作用機序

The mechanism of action of (2,4,6-trimethylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic halide .

類似化合物との比較

Similar Compounds

- 2,4,6-Trimethylphenylboronic acid

- 6-Methylpyridine-3-boronic acid

- 6-Bromo-2,4-dimethylpyridine-3-boronic acid

Uniqueness

(2,4,6-trimethylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

生物活性

(2,4,6-trimethylpyridin-3-yl)boronic acid is an organoboron compound characterized by its molecular formula . This compound features a pyridine ring substituted with three methyl groups at positions 2, 4, and 6, and a boronic acid functional group at position 3. Its unique structure makes it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules.

The primary biological activity of this compound is associated with its role in chemical synthesis rather than direct biological effects. It acts as a building block for the synthesis of various biologically active compounds. The mechanism of action primarily involves transmetalation , where the boronic acid group facilitates the transfer of metal ions during coupling reactions.

Applications in Drug Development

This compound has been utilized in the development of several pharmaceuticals. Its ability to form stable complexes with various biological targets makes it suitable for creating drug candidates that can modulate biological pathways. For instance, studies have highlighted its potential in synthesizing compounds that target specific proteins involved in disease processes, including cancer and metabolic disorders .

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that derivatives of boronic acids, including those related to this compound, have shown antimicrobial properties. For example, certain peptidic boronic acids have inhibited the growth of Candida albicans, demonstrating potential for therapeutic applications against fungal infections .

- Inhibition of Ribosome Biogenesis : Some studies have explored the use of boronic acids as inhibitors of ribosome biogenesis by binding to specific ATPases involved in the process. This inhibition can lead to reduced protein synthesis in cancer cells, presenting a novel approach for cancer therapy .

- Drug Design Models : Theoretical models have been developed to study interactions between boronic acids and insulin, suggesting that such compounds could stabilize insulin and enhance its efficacy as a therapeutic agent for diabetes management .

Safety and Hazards

Boronic acids are classified as hazardous materials under OSHA standards due to their potential health risks. Proper handling and safety precautions are essential when working with these compounds in laboratory settings.

Data Table: Biological Activities and Applications

特性

IUPAC Name |

(2,4,6-trimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRJWTLUYBSLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376731 | |

| Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-17-8 | |

| Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。